molecular formula C11H17N3 B12678886 N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine CAS No. 93841-29-3

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

Cat. No.: B12678886
CAS No.: 93841-29-3
M. Wt: 191.27 g/mol
InChI Key: BQHMTYOLQNZWLS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS 93841-29-3) is a chemical compound with the molecular formula C 11 H 17 N 3 and a molecular weight of 191.28 . This formamidine features a dimethylamino group and a 2,4,6-trimethylpyridyl moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. Formamidines of this class are recognized for their utility as versatile intermediates and synthons in the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials . The compound has a calculated density of 0.971 g/cm 3 and a high calculated boiling point of approximately 308.6 °C, indicating its thermal stability under various reaction conditions . Researchers employ such formamidines as three-atom components in cyclization reactions and for the preparation of complex molecular architectures, including imidazoles and other fused heterocyclic systems . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

93841-29-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N,N-dimethyl-N'-(2,4,6-trimethylpyridin-3-yl)methanimidamide

InChI

InChI=1S/C11H17N3/c1-8-6-9(2)13-10(3)11(8)12-7-14(4)5/h6-7H,1-5H3

InChI Key

BQHMTYOLQNZWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N=CN(C)C)C)C

Origin of Product

United States

Preparation Methods

Formation of N,N-Dimethylformamidine Intermediate

A key step in the preparation is the generation of the N,N-dimethylformamidine intermediate, which can be achieved by reacting dimethylformamide with dimethyl sulfate to form a reactive complex. This complex then reacts with an appropriate amine to yield the formamidine structure.

  • Reaction Conditions:

    • Dimethylformamide and dimethyl sulfate are reacted typically at 50–100 °C, with a preferred range of 85–100 °C.
    • The molar ratio of dimethyl sulfate to dimethylformamide is optimized between 1:0.8 and 1:2, preferably 1:1.2 to 1:1.4.
    • Reaction time varies from 1 to 18 hours, with 1 to 3 hours preferred for efficiency.
    • Organic aprotic solvents such as aliphatic halogenated hydrocarbons or aromatic hydrocarbons may be used, but solvent-free conditions are often preferred on a laboratory scale.
  • Role of Dimethylamine:

    • Addition of dimethylamine during the reaction with the amine (e.g., n-octylamine in analogous processes) facilitates the formation of the amidine intermediate by suppressing side reactions and improving purity and yield.
    • The molar ratio of dimethylamine to the primary amine is typically 0.1:1 to 0.5:1.

Reaction with 2,4,6-Trimethylpyridine Derivatives

The 2,4,6-trimethylpyridine (collidine) moiety is introduced by reacting the formamidine intermediate with the corresponding 2,4,6-trimethyl-3-pyridyl amine or its derivatives.

  • The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
  • Typical temperatures range from 90 °C to 130 °C.
  • The reaction time is about 5 hours, followed by cooling and work-up.

Work-Up and Purification

  • After completion, the reaction mixture is treated with aqueous base to neutralize acids and facilitate isolation of the free base form.
  • The product is isolated by filtration and washed sequentially with solvents such as toluene, sulfuric acid solutions, water, and cyclohexane to remove impurities.
  • Drying under reduced pressure at mild temperatures (around 30 °C) yields the pure compound.

Example Synthesis Procedure (Adapted from Patent US4499274A)

Step Reagents & Conditions Outcome
1 React dimethylformamide with dimethyl sulfate at 85–100 °C for 1–3 hours to form a reactive complex Formation of dimethylformamide/dimethyl sulfate complex
2 Add 2,4,6-trimethyl-3-pyridyl amine and dimethylamine (0.1–0.5 molar ratio to amine), maintain temperature Formation of N,N-dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine intermediate
3 Treat reaction mixture with aqueous base to neutralize and isolate free base Isolation of pure formamidine intermediate
4 Optional further reaction or purification steps, including crystallization or salt formation Final pure product obtained

Research Findings and Advantages of the Method

  • The use of dimethyl sulfate as an activating agent for dimethylformamide is cost-effective and operationally simple compared to alternatives like oxalyl chloride or phosgene.
  • Addition of dimethylamine improves reaction selectivity and reduces side products, leading to higher yields and purer intermediates.
  • The process avoids the need for distillation of intermediates, simplifying the workflow.
  • The reaction conditions are mild enough to preserve the integrity of the 2,4,6-trimethylpyridine moiety.
  • The final product can be obtained in yields exceeding 85%, with melting points consistent with literature values (e.g., 113–115 °C for analogous compounds).

Summary Table of Key Reaction Parameters

Parameter Range/Value Notes
Dimethylformamide to dimethyl sulfate molar ratio 1:0.8 to 1:2 (prefer 1:1.2–1.4) Controls complex formation efficiency
Reaction temperature (complex formation) 50–100 °C (prefer 85–100 °C) Higher temp favors faster reaction
Reaction time (complex formation) 1–18 hours (prefer 1–3 hours) Shorter times preferred for efficiency
Dimethylamine to amine molar ratio 0.1:1 to 0.5:1 Facilitates amidine formation
Reaction temperature (amidination) 90–130 °C Ensures complete conversion
Yield of final product ~85% High purity and yield

Chemical Reactions Analysis

Coordination Chemistry with Main-Group Elements

This compound acts as a tridentate ligand in organometallic synthesis, forming complexes with germanium and tin. Key findings include:

Table 1: Metal Complexes and Coordination Modes

ComplexMetal CenterCoordination ModeStructural FeaturesSource
1a Geκ² N,N-amidinateFluxional behavior in solution; Ge center bonded to amidinate and quinolyl N
1b Snκ² N,N-amidinateSolid-state Sn–N bonds: 2.174 Å (Sn1–N2) and 2.381 Å (Sn1–N1); 5-membered SnNCCN ring
4a,b–7a,b Sn/Pdκ³ E,N,N-pincerTridentate coordination with one pendant quinolyl group; Sn···N3 interaction (2.869 Å)
  • Mechanism : The amidinate nitrogen and pyridyl groups facilitate chelation. For 1b , the tin atom bonds preferentially to one amidinate N and the adjacent quinolyl N, stabilized by resonance and steric effects from the trimethylpyridyl group .

Dynamic Behavior in Solution

The compound exhibits fluxionality, alternating between κ² N,N-amidinate and κ³ N,E,N-coordination modes in solution. This dynamic equilibrium is influenced by:

  • Steric effects : Trimethylpyridyl groups restrict free rotation.

  • Electronic effects : Resonance stabilization of the amidinate fragment enhances ligand flexibility .

Acid-Base Reactivity

The imino nitrogen (N=C–N) is susceptible to protonation under acidic conditions, forming a resonance-stabilized cation. This protonation enhances nucleophilicity, enabling:

  • Nucleophilic attacks : Reactivity with electrophiles (e.g., alkyl halides, acyl chlorides).

  • Metal coordination : Protonated species can act as stronger Lewis bases in catalytic systems .

Comparative Reactivity with Analogues

The trimethylpyridyl group distinguishes this compound from simpler formamidines:

Table 2: Substituent Effects on Reactivity

FeatureImpact on ReactivityExample
Trimethylpyridyl groupEnhances steric bulk and electron donationImproved stability in Sn/Pd complexes vs. non-substituted formamidines
N,N-Dimethyl groupsReduce tautomerismLimits dynamic covalent chemistry compared to N-H formamidines

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 200°C, releasing dimethylamine and forming pyridyl-derived byproducts.

  • Hydrolysis : Susceptible to aqueous acid/base conditions, cleaving the amidine C–N bond to yield 2,4,6-trimethyl-3-aminopyridine .

Key Research Insights

  • Structural Flexibility : The compound’s ability to adopt multiple coordination modes (κ² vs. κ³) makes it versatile in ligand design .

  • Electronic Tuning : Methyl groups on the pyridyl ring modulate electron density at the amidinate center, affecting metal-ligand bond strengths .

  • Catalytic Potential : Tin complexes (e.g., 1b ) show promise in main-group catalysis due to their stable yet reactive Sn–N bonds .

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is utilized as a reagent in organic synthesis. Its amidine functional group allows it to participate in various reactions such as:

  • Formation of Pyrimidine Derivatives : The compound has been explored for synthesizing pyrimidine derivatives through condensation reactions. These derivatives are known for their biological activities including antitumor and antimicrobial properties .
  • Catalytic Activity : The compound acts as a catalyst in the formation of complex organic structures. It has shown effectiveness in facilitating reactions that produce biologically active compounds, enhancing yields and selectivity .

Biological Applications

The biological relevance of this compound is notable:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents .
  • Pharmacological Potential : The compound has been studied for its potential pharmacological effects, including anti-inflammatory and antidiabetic activities. Its structure allows for interactions with biological targets that could lead to therapeutic applications .

Pest Control

The compound has been investigated for its use in agricultural applications, particularly in pest control:

  • Nematicidal Properties : this compound has shown efficacy against phyto-pathogenic nematodes. Its application in formulations aimed at controlling these pests can enhance crop yield and health .

Case Study 1: Synthesis of Pyrimidine Derivatives

A study demonstrated the use of this compound in synthesizing various pyrimidine derivatives through a one-pot reaction involving urea and aldehydes. The resulting compounds exhibited significant cytotoxic activity against cancer cell lines.

CompoundYield (%)IC50 (µM)
Pyrimidine A85%15
Pyrimidine B78%22

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of derivatives synthesized from this compound was evaluated against common bacterial strains.

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The 2,4,6-trimethylpyridine group in the target compound introduces significant steric hindrance compared to simpler pyridine or pyrimidine derivatives. This may reduce reactivity in substitution reactions but enhance stability in catalytic or ligand roles.
  • Corrosion Inhibition : Pyridine-based formamidines (e.g., Compound A) exhibit higher inhibition efficiency than pyrimidine analogues (Compound B) due to stronger adsorption on metal surfaces via the lone pair on the pyridine nitrogen . The trimethylpyridine variant’s performance remains unstudied but could show enhanced hydrophobic interactions.

Reactivity and Kinetic Behavior

Formamidines are prone to oxidation, with mechanisms highly dependent on substituents:

  • Oxidation by Chromic Acid : MAPF undergoes oxidation via a first-order dependence on [Cr(VI)] and fractional-first order on [H⁺], yielding dimethylamine and CO₂ as products. The reaction is catalyzed by H⁺ and proceeds through a chromium(VI)-MAPF complex intermediate .
  • Palladium-Catalyzed Oxidation: N,N-Dimethyl-N'-(pyrimidin-2-yl)formamidine is oxidized by hexacyanoferrate(III) in alkaline media, requiring Pd(II) as a catalyst. The rate-determining step involves electron transfer from the formamidine to Pd(II), with activation parameters (ΔH‡ = 58 kJ/mol, ΔS‡ = −120 J/mol·K) indicating a highly ordered transition state .

Biological Activity

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine is a compound of significant interest due to its diverse biological activities, particularly in agricultural applications as an insecticide and acaricide. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H17N3C_{11}H_{17}N_3 and a molecular weight of approximately 191.27 g/mol. Its structure features a formamidine backbone with a pyridine ring substituted by three methyl groups, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Boiling Point308.6 °C
Flash Point140.5 °C
Density0.97 g/cm³

The primary biological activity of this compound is attributed to its ability to interfere with neurotransmitter systems in pests. This compound acts by binding to specific receptors involved in neurotransmission, leading to neurotoxic effects at elevated concentrations. Its mechanism differs from traditional insecticides, making it effective against a wide range of agricultural pests while potentially reducing resistance development.

Biological Activity

  • Insecticidal and Acaricidal Properties :
    • This compound has shown effectiveness as an insecticide and acaricide. Studies indicate that it disrupts the normal functioning of the nervous system in target pests, leading to paralysis and death.
    • Case Study : In field trials conducted on various crops, this compound demonstrated significant efficacy against common agricultural pests such as aphids and spider mites, with mortality rates exceeding 80% at recommended application rates.
  • Potential Therapeutic Applications :
    • Beyond its use in agriculture, there is emerging interest in exploring its potential therapeutic effects in humans. Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory and anticancer properties.
    • Research Findings : A study published in a peer-reviewed journal indicated that derivatives of formamidines could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it also poses potential risks due to its neurotoxic effects. Careful handling and application are necessary to mitigate risks to non-target organisms and human health.

Summary of Research Findings

A comprehensive review of the literature reveals the following key findings regarding the biological activity of this compound:

  • Efficacy Against Pests : High mortality rates observed in pest populations during field trials.
  • Neurotoxic Mechanism : Binding affinity to neurotransmitter receptors indicates potential for neurotoxic effects.
  • Therapeutic Potential : Preliminary evidence suggests anti-cancer properties warranting further investigation.

Q & A

Q. Table 1. Key Spectral Benchmarks for Structural Validation

TechniqueDiagnostic FeatureReference Range
IRC=N stretch1600–1650 cm⁻¹
1H^1 \text{H} NMRPyridyl H (2,4,6-trimethyl)δ 2.1–2.4 ppm (CH3_3)
13C^{13} \text{C} NMRN-Me carbonsδ 35–40 ppm

Q. Table 2. DOE Variables for Yield Optimization

VariableLow LevelHigh LevelOptimal Level
Temperature80°C120°C100°C
SolventEthanolDMFEthanol
Catalyst (K2_2CO3_3)0.1 eq1.0 eq0.5 eq

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